molecular formula C13H14N6O2 B2428837 2-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyridazin-3(2H)-one CAS No. 2034223-15-7

2-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyridazin-3(2H)-one

Cat. No.: B2428837
CAS No.: 2034223-15-7
M. Wt: 286.295
InChI Key: SGQVNCDCPJHVAH-UHFFFAOYSA-N
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Description

2-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core linked to a pyrimidine moiety via an azetidine ring. This compound is of significant interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multi-step organic synthesis. One common route includes:

    Formation of the Azetidine Ring: Starting from a suitable pyrimidine derivative, the azetidine ring can be formed through cyclization reactions involving appropriate amine and halide precursors under basic conditions.

    Linking the Azetidine to Pyridazinone: The azetidine intermediate is then reacted with a pyridazinone derivative. This step often involves nucleophilic substitution reactions under controlled temperatures and solvent conditions.

    Final Oxidation Step: The final step involves oxidation to introduce the oxo group, typically using oxidizing agents like hydrogen peroxide or other peroxides under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group under mild reducing conditions.

    Substitution: The pyrimidine and pyridazinone rings can undergo substitution reactions, where various substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products

The major products from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 2-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyridazin-3(2H)-one has shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development. Its interactions with biological macromolecules are of particular interest in the study of enzyme inhibition and receptor binding.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Studies have shown that it may possess antimicrobial, antiviral, and anticancer properties, making it a potential candidate for the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. The azetidine ring provides structural rigidity, enhancing binding affinity and specificity. The compound’s effects are mediated through pathways involving enzyme inhibition, receptor modulation, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyridazin-3(2H)-one
  • 2-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyrimidin-3(2H)-one
  • 2-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyridine-3(2H)-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency and selectivity in its biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[2-oxo-2-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c20-11-3-1-6-16-19(11)9-12(21)18-7-10(8-18)17-13-14-4-2-5-15-13/h1-6,10H,7-9H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQVNCDCPJHVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C(=O)C=CC=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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